2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid
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Overview
Description
2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid is a synthetic organic compound with the molecular formula C8H9N3O5 It is characterized by the presence of a pyrrole ring substituted with a nitro group and a formamido group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a catalyst, such as iron (III) chloride, and may involve refluxing the reaction mixture in an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The formamido group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas in the presence of a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-[(1-methyl-4-amino-1H-pyrrol-2-yl)formamido]acetic acid, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The nitro group may play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-[(1-methyl-4-amino-1H-pyrrol-2-yl)formamido]acetic acid: A reduced form of the compound with an amino group instead of a nitro group.
2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)acetamido]acetic acid: A derivative with an acetamido group.
Uniqueness
2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid is unique due to the presence of both a nitro group and a formamido group on the pyrrole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O5/c1-10-4-5(11(15)16)2-6(10)8(14)9-3-7(12)13/h2,4H,3H2,1H3,(H,9,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDACBBDMVZBXBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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